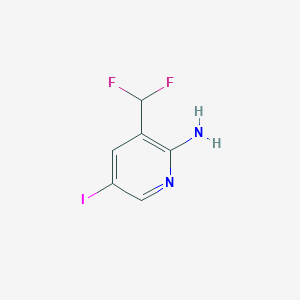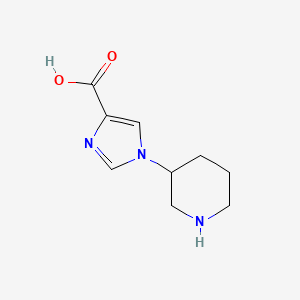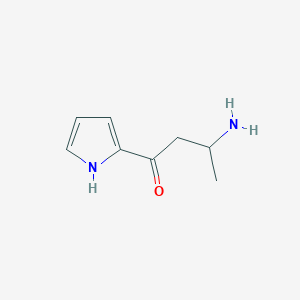
3-(Difluoromethyl)-5-iodopyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-5-iodopyridin-2-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their biological and physiological activity by improving lipophilicity, bioavailability, and metabolic stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-iodopyridin-2-amine typically involves the introduction of the difluoromethyl group at specific positions on the pyridine ring. One approach involves the use of oxazino pyridine intermediates, which can be transformed into pyridinium salts upon acid treatment. This method allows for regioselective meta- and para-difluoromethylation of pyridines .
Industrial Production Methods
Industrial production methods for this compound often involve metal-catalyzed cross-couplings and C-H difluoromethylation without pre-installed functional groups. These methods are preferred due to their efficiency and ability to increase step economy .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-5-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as organometallic reagents or halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-5-iodopyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-5-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with enzymes, potentially serving as a bioisostere of alcohol, thiol, and amine moieties . This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Difluoromethyl)-5-iodopyridin-2-amine include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Difluoromethylated pyridines: These compounds share similar structural features and are used in medicinal and agricultural chemistry.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethyl and iodine groups.
Propiedades
Fórmula molecular |
C6H5F2IN2 |
|---|---|
Peso molecular |
270.02 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-5-iodopyridin-2-amine |
InChI |
InChI=1S/C6H5F2IN2/c7-5(8)4-1-3(9)2-11-6(4)10/h1-2,5H,(H2,10,11) |
Clave InChI |
JNIZSODZFCVRLV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(F)F)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)
